molecular formula C23H22ClN3O3S B11266477 [4-(3-Chlorophenyl)piperazin-1-yl]{6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone

Cat. No.: B11266477
M. Wt: 456.0 g/mol
InChI Key: UALTXJDWOUMFTF-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperazine core.

    Attachment of the pyridine-carbonyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERIDINE: Similar structure but with a piperidine core.

    1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]MORPHOLINE: Contains a morpholine ring instead of piperazine.

Uniqueness

1-(3-CHLOROPHENYL)-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[6-(4-methylphenyl)sulfonylpyridin-3-yl]methanone

InChI

InChI=1S/C23H22ClN3O3S/c1-17-5-8-21(9-6-17)31(29,30)22-10-7-18(16-25-22)23(28)27-13-11-26(12-14-27)20-4-2-3-19(24)15-20/h2-10,15-16H,11-14H2,1H3

InChI Key

UALTXJDWOUMFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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